LogD7.4 Comparison: Modulated Lipophilicity vs. Unsubstituted Imidazole Methanamine
The predicted LogD at pH 7.4 for 1-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is -1.67, which is significantly more lipophilic than the unsubstituted (1H-imidazol-2-yl)methanamine scaffold . This difference is attributable to the combined effects of the cyclopropyl and N-methyl substituents, which increase the molecule's ability to partition into lipid membranes compared to the more polar, unsubstituted parent core .
| Evidence Dimension | Predicted LogD at pH 7.4 (Lipophilicity) |
|---|---|
| Target Compound Data | -1.67 |
| Comparator Or Baseline | (1H-imidazol-2-yl)methanamine (unsubstituted parent): Baseline highly polar, low lipophilicity (exact value not provided, but inferred to be significantly lower due to lack of hydrophobic substituents) |
| Quantified Difference | Not directly calculable; qualitative shift from highly polar to moderately lipophilic. |
| Conditions | ACD/Labs Percepta Platform, predicted LogD at pH 7.4 . |
Why This Matters
For medicinal chemists designing CNS-penetrant or orally bioavailable compounds, a LogD7.4 near -1.7 indicates a favorable balance between solubility and membrane permeability, distinguishing it from more polar, unsubstituted imidazole methanamines that may exhibit poor passive diffusion.
